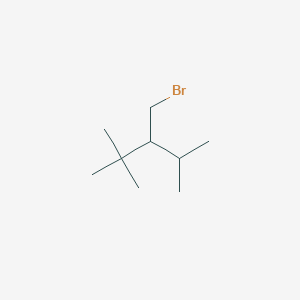
3-(Bromomethyl)-2,2,4-trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)-2,2,4-trimethylpentane can be synthesized through the bromination of 2,2,4-trimethylpentane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2,4-trimethylpentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the bromine is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and amines (NH2R).
Conditions: These reactions typically occur in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) to stabilize the transition state and enhance the reaction rate.
Major Products
Hydroxylation: Reaction with hydroxide ions can produce 3-(Hydroxymethyl)-2,2,4-trimethylpentane.
Amination: Reaction with amines can yield 3-(Aminomethyl)-2,2,4-trimethylpentane derivatives.
Scientific Research Applications
3-(Bromomethyl)-2,2,4-trimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drug candidates by introducing functional groups through substitution reactions.
Material Science: The compound can be used to modify polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action for 3-(Bromomethyl)-2,2,4-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate during S_N1 reactions or a direct displacement in S_N2 reactions. The bromine atom, being a good leaving group, facilitates these processes. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)butane
- 3-(Bromomethyl)hexane
- 3-(Bromomethyl)heptane
Uniqueness
3-(Bromomethyl)-2,2,4-trimethylpentane is unique due to its branched structure, which can influence its reactivity and the steric effects in substitution reactions. Compared to linear bromomethyl compounds, the branched structure can lead to different reaction pathways and products.
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-2,2,4-trimethylpentane |
InChI |
InChI=1S/C9H19Br/c1-7(2)8(6-10)9(3,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
YJTBJSXELNVQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CBr)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane](/img/structure/B15259763.png)

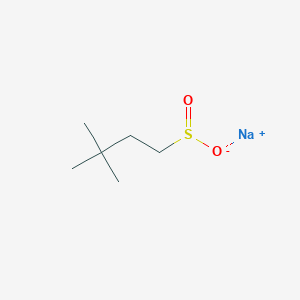
![[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15259804.png)
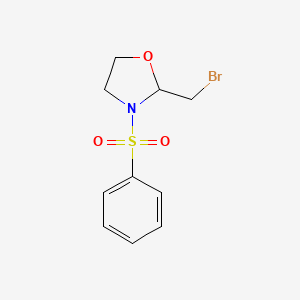

![Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B15259817.png)
![5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B15259825.png)

amine](/img/structure/B15259833.png)
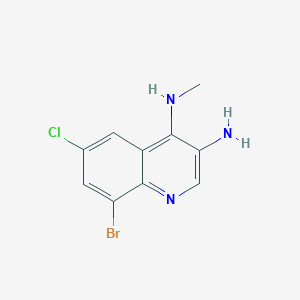
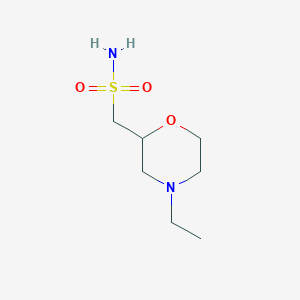

![Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15259858.png)
